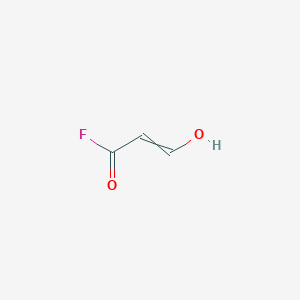
3-Hydroxyprop-2-enoyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxyprop-2-enoyl fluoride is a chemical compound with the molecular formula C3H3FO2 It is characterized by the presence of a hydroxyl group (-OH) and a fluorine atom attached to a prop-2-enoyl backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyprop-2-enoyl fluoride typically involves the fluorination of 3-hydroxyprop-2-enoyl chloride using a fluorinating agent such as hydrogen fluoride (HF) or a fluorinating reagent like diethylaminosulfur trifluoride (DAST). The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive and corrosive nature of fluorinating agents. The process requires stringent safety measures and precise control of reaction parameters to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxyprop-2-enoyl fluoride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form 3-fluoropropanol.
Substitution: The fluorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can react with the fluorine atom under mild conditions.
Major Products:
Oxidation: Formation of 3-fluoroprop-2-enal or 3-fluoroprop-2-enoic acid.
Reduction: Formation of 3-fluoropropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Hydroxyprop-2-enoyl fluoride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving fluorinated substrates.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Hydroxyprop-2-enoyl fluoride involves its reactivity with various biological and chemical targets. The fluorine atom’s high electronegativity influences the compound’s reactivity, making it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
3-Hydroxyprop-2-enoyl chloride: Similar structure but with a chlorine atom instead of fluorine.
3-Fluoroprop-2-enal: An aldehyde derivative with a fluorine atom.
3-Fluoropropanol: A reduced form with a hydroxyl group and fluorine atom.
Uniqueness: 3-Hydroxyprop-2-enoyl fluoride is unique due to the combination of a hydroxyl group and a fluorine atom on the same molecule. This combination imparts distinct reactivity and properties, making it valuable in various chemical and biological applications.
Eigenschaften
CAS-Nummer |
345312-11-0 |
|---|---|
Molekularformel |
C3H3FO2 |
Molekulargewicht |
90.05 g/mol |
IUPAC-Name |
3-hydroxyprop-2-enoyl fluoride |
InChI |
InChI=1S/C3H3FO2/c4-3(6)1-2-5/h1-2,5H |
InChI-Schlüssel |
NBLPKHREBCOIGG-UHFFFAOYSA-N |
Kanonische SMILES |
C(=CO)C(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


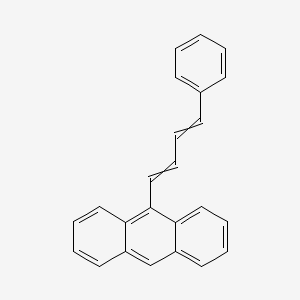
![2,2'-[Selanylbis(methylene)]bis(thiirane)](/img/structure/B14238939.png)
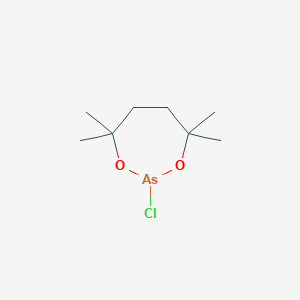
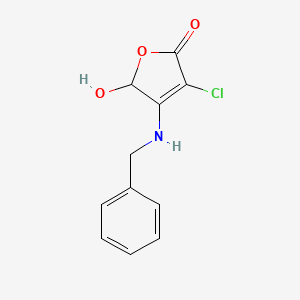
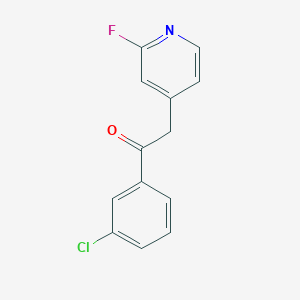
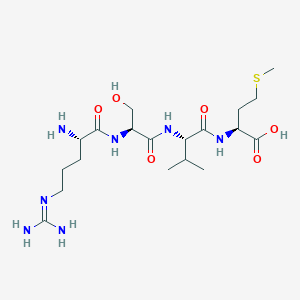
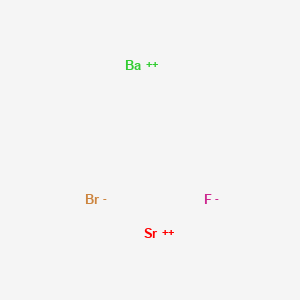
![2-({3-[(Diethylamino)sulfonyl]-4-methoxybenzoyl}amino)benzoic acid](/img/structure/B14238949.png)
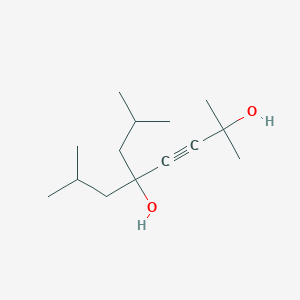
![Trimethoxy[3-(4-methylphenyl)propyl]silane](/img/structure/B14238968.png)



![3H-[1,3]Oxazolo[3,2-a]oxireno[c]pyridine](/img/structure/B14238993.png)
